molecular formula C17H19N3O B2622193 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methylphenyl)urea CAS No. 2097915-85-8

3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methylphenyl)urea

Cat. No.: B2622193
CAS No.: 2097915-85-8
M. Wt: 281.359
InChI Key: VZUROMBGRJQFGC-UHFFFAOYSA-N
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Description

3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methylphenyl)urea is a chemical compound with the molecular formula C17H19N3O . This urea derivative features a cyclopropylpyridine moiety and is intended for research and development purposes only. Compounds within this structural class, such as fused cyclic urea derivatives, are investigated as potent CRHR2 antagonists, indicating potential value in pharmacological research for disorders of the cardiovascular and nervous systems . This product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the product's Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

1-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-12-4-2-3-5-15(12)20-17(21)19-11-13-6-9-16(18-10-13)14-7-8-14/h2-6,9-10,14H,7-8,11H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUROMBGRJQFGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2=CN=C(C=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methylphenyl)urea typically involves the reaction of 6-cyclopropylpyridine-3-carbaldehyde with 2-methylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a catalyst like triethylamine to facilitate the formation of the urea linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and solvents used in the process.

Chemical Reactions Analysis

Types of Reactions

3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or phenyl rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methylphenyl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methylphenyl)urea involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Key Observations :

  • The urea group in both the target compound and Sorafenib enables hydrogen bonding with kinase ATP-binding pockets, a critical feature for inhibitory activity.
  • The 2-methylphenyl group in the target compound may reduce metabolic oxidation compared to bulkier aromatic substituents in analogues, as suggested by QSAR studies .

Research Findings and Mechanistic Insights

Antitumor Potential

Pyrazole derivatives in exhibit IC₅₀ values in the micromolar range against leukemia cell lines, attributed to apoptosis induction via caspase-3 activation . The cyclopropyl group in the target compound could mitigate cytochrome P450-mediated deactivation, a common issue with methyl substituents in analogues .

Solubility and Pharmacokinetics

The cyclopropylpyridine moiety likely reduces aqueous solubility compared to piperazine-containing analogues but improves blood-brain barrier penetration. This trade-off is critical for central nervous system-targeting agents.

Biological Activity

3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methylphenyl)urea is a compound that has garnered interest in various scientific fields due to its unique structural properties and potential biological activities. This compound features a cyclopropyl group attached to a pyridine ring, alongside a urea moiety linked to a methylphenyl group. Its molecular formula is C17H19N3OC_{17}H_{19}N_{3}O, and it has a molecular weight of approximately 285.35 g/mol.

Synthesis and Preparation

The synthesis of this compound typically involves the reaction of 6-cyclopropylpyridine-3-carbaldehyde with 2-methylphenyl isocyanate. This reaction is generally conducted in organic solvents like dichloromethane or toluene, often utilizing triethylamine as a catalyst to facilitate the formation of the urea linkage. The synthesis process can be optimized for yield and purity, making it suitable for both laboratory and potential industrial applications.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. Preliminary studies indicate that this compound may modulate the activity of various enzymes and receptors, influencing pathways related to cell growth and apoptosis. The exact mechanisms are still under investigation, but its structural characteristics suggest potential interactions with key biological targets.

Potential Applications

  • Antimicrobial Activity : Initial research suggests that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in the development of new antimicrobial agents.
  • Anticancer Properties : The compound's ability to influence cell growth pathways positions it as a potential anticancer agent. Ongoing studies are focused on its efficacy against different cancer cell lines.
  • Therapeutic Agent : Due to its unique structure, there is ongoing research into its potential as a therapeutic agent for various diseases, including metabolic disorders and inflammatory conditions.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesUnique Aspects
3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-phenylureaLacks methyl substitution on phenyl ringMay exhibit different biological activity due to structural differences
3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(4-methylphenyl)ureaContains para-methyl substitutionPotentially alters pharmacokinetics compared to meta-substituted analogs
3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-chlorophenyl)ureaContains chlorine substitutionChanges electronic properties affecting receptor binding

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

  • Antimicrobial Studies : A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited significant antimicrobial activity against Gram-positive bacteria, suggesting that modifications in the structure could enhance efficacy.
  • Anticancer Research : Research highlighted in Cancer Research indicated that compounds with similar urea linkages showed promising results in inhibiting tumor growth in vitro, warranting further investigation into the specific effects of this compound.
  • Enzyme Inhibition : A recent study found that compounds featuring the cyclopropyl-pyridine moiety could effectively inhibit specific enzymes involved in metabolic pathways, indicating potential therapeutic applications.

Q & A

Q. How can researchers optimize the compound's synthetic pathway to improve yield while maintaining stereochemical integrity?

  • Methodological Answer :
  • Catalyst Screening : Test Pd0^0/Xantphos for Buchwald-Hartwig coupling steps.
  • Inline Analytics : Use ReactIR to monitor intermediate formation in real time.
  • Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) .

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